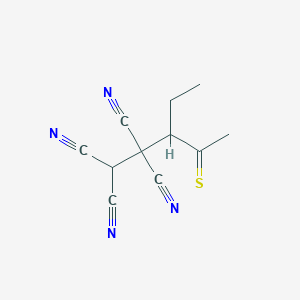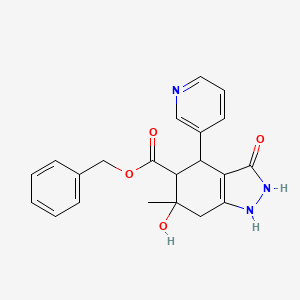
3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE is a complex organic compound characterized by the presence of multiple cyano groups and a thioxobutyl moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide, leading to the formation of ketene dithioacetals . This method is efficient and yields the desired compound in good quantities.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amines, sulfoxides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the thioxobutyl moiety can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Cyanohydrins: Compounds like cyanohydrins share the cyano functional group and are used in similar synthetic applications.
Cyanoacetamides: These compounds are structurally related and are also used as intermediates in organic synthesis.
Acyl Cyanides: Acyl cyanides undergo similar reactions and are used in the synthesis of various organic compounds.
Uniqueness: 1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE is unique due to its combination of multiple cyano groups and a thioxobutyl moiety, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C11H10N4S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-ethyl-4-sulfanylidenepentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H10N4S/c1-3-10(8(2)16)11(6-14,7-15)9(4-12)5-13/h9-10H,3H2,1-2H3 |
InChI Key |
IGXOYQVLQSGOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=S)C)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11057920.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057926.png)

![5-hydroxy-1-phenyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B11057945.png)
![4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11057948.png)

![N'-[(E)-(4,7-dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11057961.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057975.png)
![1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]-](/img/structure/B11057980.png)
![1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057984.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057996.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11058012.png)
